molecular formula C18H14BrN3OS B11991476 (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11991476
M. Wt: 400.3 g/mol
InChI Key: FIMQOSNWQPXMAW-UDWIEESQSA-N
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Description

5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a furaldehyde moiety, and a thiosemicarbazone linkage, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone typically involves the reaction of 5-(4-bromophenyl)-2-furaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone linkage, and the product is subsequently purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial and antiproliferative properties, making it a candidate for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, inhibiting metalloenzymes and disrupting cellular processes. Additionally, the compound may interfere with DNA synthesis and repair mechanisms, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group and exhibits antimicrobial and anticancer activities.

    4-formylphenylboronic acid: Contains a formyl group and is used in organic synthesis and medicinal chemistry.

Uniqueness

5-(4-bromophenyl)-2-furaldehyde N-phenylthiosemicarbazone is unique due to its combination of a bromophenyl group, a furaldehyde moiety, and a thiosemicarbazone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14BrN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H14BrN3OS/c19-14-8-6-13(7-9-14)17-11-10-16(23-17)12-20-22-18(24)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,24)/b20-12+

InChI Key

FIMQOSNWQPXMAW-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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